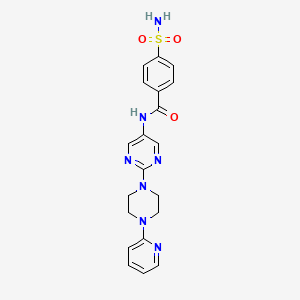

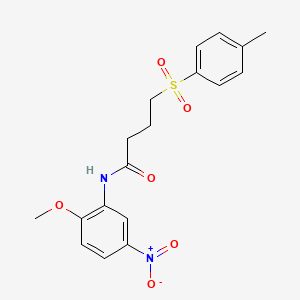

ethyl 2-(1H-tetrazol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

説明

Ethyl 2-(1H-1,2,3,4-tetrazol-1-yl)acetate is a related compound with a molecular weight of 156.14 . It is a liquid at room temperature .

Molecular Structure Analysis

The molecular structure of a similar compound, ethyl 2-(1H-1,2,3,4-tetrazol-1-yl)acetate, has been characterized . The InChI code is 1S/C5H8N4O2/c1-2-11-5(10)3-9-4-6-7-8-9/h4H,2-3H2,1H3 .

Physical And Chemical Properties Analysis

Ethyl 2-(1H-1,2,3,4-tetrazol-1-yl)acetate, a related compound, is a liquid at room temperature with a melting point of 32-34°C .

科学的研究の応用

Application in Cancer Research

- Summary of the Application: This compound is used in the synthesis of a new series of thieno[2,3-d][1,2,4]triazolo[1,5-a]pyrimidines, which are being studied for their potential as anti-cancer agents .

- Methods of Application or Experimental Procedures: The compound is used as a starting material in the synthesis of these new molecules. The synthesis involves a reaction with triethyl orthoformate and sodium azide in glacial acetic acid .

- Results or Outcomes: The synthesized molecules were screened for cytotoxicity against three cancer cell lines: MCF-7, HCT-116, and PC-3. Two of the molecules, 2-(4-bromophenyl)triazole 10b and 2-(anthracen-9-yl)triazole 10e, showed excellent potency against the MCF-7 cell line, with IC50 values of 19.4 ± 0.22 and 14.5 ± 0.30 μM, respectively. These results were compared with the standard drug doxorubicin, which had an IC50 value of 40.0 ± 3.9 μM .

Biological Potentials of Tetrazole Compounds

- Summary of the Application: Tetrazole compounds, including “ethyl 2-(1H-tetrazol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate”, have shown many biological activities like antimicrobial, antifungal, analgesic, anti-inflammatory, antitubercular, anticonvulsant, cyclooxygenase inhibitors, antihypertensive, anticancer, antidiabetic, and others .

- Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures can vary widely depending on the specific biological activity being studied. Generally, these compounds are synthesized and then tested in vitro or in vivo for their biological activity .

- Results or Outcomes: The results or outcomes can also vary widely. For example, some tetrazole compounds have shown excellent potency against certain types of cancer cells, while others have shown significant antimicrobial or antifungal activity .

Biological Potentials of Tetrazole Compounds

- Summary of the Application: Tetrazole compounds, including “ethyl 2-(1H-tetrazol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate”, have shown many biological activities like antimicrobial, antifungal, analgesic, anti-inflammatory, antitubercular, anticonvulsant, cyclooxygenase inhibitors and antihypertensive, anticancer, antidiabetic and others .

- Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures can vary widely depending on the specific biological activity being studied. Generally, these compounds are synthesized and then tested in vitro or in vivo for their biological activity .

- Results or Outcomes: The results or outcomes can also vary widely. For example, some tetrazole compounds have shown excellent potency against certain types of cancer cells, while others have shown significant antimicrobial or antifungal activity .

Safety And Hazards

特性

IUPAC Name |

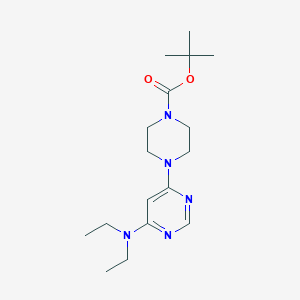

ethyl 2-(tetrazol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4O2S/c1-2-18-12(17)10-8-5-3-4-6-9(8)19-11(10)16-7-13-14-15-16/h7H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEMLMHRALIWOFQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC2=C1CCCC2)N3C=NN=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401331545 | |

| Record name | ethyl 2-(tetrazol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401331545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

20.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26665584 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

ethyl 2-(1H-tetrazol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |

CAS RN |

692275-81-3 | |

| Record name | ethyl 2-(tetrazol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401331545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Methyl-4-(1-pyrrolidinyl)isoxazolo[5,4-d]pyrimidine](/img/structure/B2822837.png)

![1-(3-fluorophenyl)-3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)urea](/img/structure/B2822838.png)

![2-[1-(furan-3-carbonyl)piperidin-3-yl]-1H-1,3-benzodiazole](/img/structure/B2822839.png)

![N-(3-fluorophenyl)-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide](/img/structure/B2822850.png)

![1-(4-fluorophenyl)-8-methoxy-3-(3-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2822856.png)